molecular formula C19H19N5O2 B6904446 N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide

N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide

Cat. No.: B6904446
M. Wt: 349.4 g/mol
InChI Key: HCOGMPZAMHXPII-UHFFFAOYSA-N
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Description

N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of an indene moiety, a methoxy group, and a tetrazole ring, which contribute to its distinctive chemical behavior and potential biological activities.

Properties

IUPAC Name

N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-26-16-11-10-13-8-5-9-15(13)18(16)20-17(25)12-24-22-19(21-23-24)14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOGMPZAMHXPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2)C=C1)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction, often using methyl iodide and a base such as potassium carbonate.

    Synthesis of the Tetrazole Ring: The tetrazole ring is formed through a [2+3] cycloaddition reaction between an azide and a nitrile compound.

    Coupling of the Indene and Tetrazole Moieties: The final step involves coupling the indene and tetrazole moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methoxy-2,3-dihydro-1H-inden-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide: shares structural similarities with other indene and tetrazole derivatives, such as:

Uniqueness

The combination of the indene moiety, methoxy group, and tetrazole ring in this compound imparts unique chemical and biological properties that are not observed in simpler analogs

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